1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid
CAS No.:
Cat. No.: VC18740225
Molecular Formula: C14H21BClNO2Si
Molecular Weight: 309.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21BClNO2Si |
|---|---|
| Molecular Weight | 309.67 g/mol |
| IUPAC Name | [1-[tert-butyl(dimethyl)silyl]-7-chloroindol-3-yl]boronic acid |
| Standard InChI | InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3 |
| Standard InChI Key | UXXBYEMVLHIBCI-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN(C2=C1C=CC=C2Cl)[Si](C)(C)C(C)(C)C)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional elements:
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A chlorine substituent at the 7-position of the indole ring, influencing electronic distribution and reactivity.
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A tert-butyldimethylsilyl (TBS) group at the indole nitrogen, providing steric protection and enhancing solubility in nonpolar solvents.
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A boronic acid moiety at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
The molecular formula is , with a molecular weight of 309.67 g/mol .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 309.67 g/mol | |
| Purity | ≥98% | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
Synthetic Considerations
Protection-Directed Synthesis
While detailed synthetic protocols from primary literature are absent in accessible sources, general strategies for analogous silyl-protected boronic acids involve:
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Indole Functionalization: Chlorination at the 7-position using electrophilic agents (e.g., ).
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Silyl Protection: Introduction of the TBS group via reaction with in the presence of a base (e.g., imidazole).
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Boronic Acid Installation: Miyaura borylation using palladium catalysts and bis(pinacolato)diboron.
Industrial-scale production likely employs continuous flow reactors to optimize yield and minimize side reactions, though specific data remain proprietary .
Reactivity and Functional Utility
Cross-Coupling Applications
The boronic acid group facilitates Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures central to pharmaceuticals and materials. For example, coupling with aryl halides under palladium catalysis (e.g., ) yields complex heterocycles .
| Parameter | Detail | Source |
|---|---|---|
| Signal Word | Not classified | |
| Precautionary Statements | None specified | |
| First Aid Measures | Rinse with water if exposed |
Comparative Analysis with Analogues
Steric and Electronic Effects
The TBS group confers greater steric bulk than smaller silyl protectors (e.g., trimethylsilyl), reducing undesired side reactions during coupling. Chlorine’s electron-withdrawing effect further directs electrophilic substitution to the 4- and 6-positions of the indole ring .
Boronic Acid vs. Alternative Functional Groups
Unlike carbamate-protected indoles, this compound’s boronic acid group enables direct participation in cross-couplings without requiring deprotection steps, streamlining synthetic workflows .
Prospective Applications
Pharmaceutical Intermediates
The compound’s structure aligns with scaffolds used in kinase inhibitor development. For instance, boronic acids are pivotal in protease inhibitor design, suggesting potential antiviral or anticancer applications .
Materials Science
Conjugation with aromatic systems via Suzuki coupling could yield organic semiconductors or luminescent materials, though empirical studies are needed to validate these hypotheses.
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